4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
The synthesis of 4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with an appropriate amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced by reacting the intermediate compound with morpholine and a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: It is explored for its potential use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene ring can participate in π-π interactions, enhancing the compound’s stability and activity.
Comparison with Similar Compounds
Similar compounds to 4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide include:
4-(morpholinosulfonyl)-N-(2-(furan-2-yl)ethyl)benzamide: This compound features a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
4-(piperidinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: This compound has a piperidine ring instead of a morpholine ring, which can influence its binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-17(18-8-7-15-2-1-13-24-15)14-3-5-16(6-4-14)25(21,22)19-9-11-23-12-10-19/h1-6,13H,7-12H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRVCGUKLVLJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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